Thiabendazole-13C6
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Overview
Description
Thiabendazole-13C6 is a labeled form of Thiabendazole, a benzimidazole derivative. It is primarily used as an anthelmintic and antifungal agent. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and quantification studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiabendazole-13C6 is synthesized by incorporating carbon-13 isotopes into the Thiabendazole molecule. The synthesis involves the reaction of 2-aminobenzimidazole with 4-thiazolyl isothiocyanate under specific conditions to introduce the carbon-13 labels .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes and achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiabendazole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .
Scientific Research Applications
Thiabendazole-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in the development of new antifungal and anthelmintic agents
Mechanism of Action
Thiabendazole-13C6 exerts its effects by inhibiting the mitochondrial helminth-specific enzyme, fumarate reductase. This inhibition disrupts the energy metabolism of the parasite, leading to its death. The compound also suppresses egg and larval production, further reducing the parasite population .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: The non-labeled form of Thiabendazole.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A benzimidazole compound used to treat parasitic worm infections.
Uniqueness
Thiabendazole-13C6 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Properties
CAS No. |
2140327-29-1 |
---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI Key |
WJCNZQLZVWNLKY-UQUYMPKGSA-N |
Isomeric SMILES |
C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
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